1-[[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3-methoxyphenyl)urea
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Overview
Description
1-[[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3-methoxyphenyl)urea is a compound that belongs to the class of oxadiazoles. Oxadiazoles are five-membered heterocyclic molecules containing two nitrogen atoms, one oxygen atom, and two carbon atoms. These compounds are known for their diverse applications in medicinal chemistry, material science, and as high-energy materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3-methoxyphenyl)urea typically involves the formation of the oxadiazole ring followed by the introduction of the urea moiety. One common method involves the cyclization of an amidoxime with an acyl chloride to form the oxadiazole ring. The resulting intermediate is then reacted with an isocyanate to introduce the urea group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
1-[[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3-methoxyphenyl)urea has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anticancer and antimicrobial properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3-methoxyphenyl)urea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring structure and exhibit similar chemical and biological properties.
1,3,4-Oxadiazole Derivatives: Another class of oxadiazoles with different regioisomeric forms but similar applications.
Uniqueness
1-[[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3-methoxyphenyl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl and methoxyphenyl groups can influence its reactivity and interactions with biological targets .
Properties
IUPAC Name |
1-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O3/c1-24-12-6-4-5-11(9-12)20-17(23)19-10-15-21-16(22-25-15)13-7-2-3-8-14(13)18/h2-9H,10H2,1H3,(H2,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGBVWKXMZATMJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NCC2=NC(=NO2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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